Bicyclo[1.1.1]pentan-1-amine hydrochloride
Description
Bicyclo[1.1.1]pentan-1-amine hydrochloride is a strained bicyclic amine with a bridgehead nitrogen atom, making it a valuable bioisostere for tert-butyl, phenyl, or other bulky groups in medicinal chemistry. Its unique geometry and high bond angle strain (~100°) enable strain-release reactivity, which is exploited in drug design to improve pharmacokinetic properties . The compound is synthesized via radical reduction of azido-iodo precursors (e.g., 1-azido-3-iodobicyclo[1.1.1]pentane) using tris(trimethylsilyl)silane (TTMSS) or via bridgehead functionalization of [1.1.1]propellane, a reactive intermediate prone to polymerization . Commercial availability has expanded due to scalable protocols, with prices reflecting the complexity of handling pyrophoric reagents during synthesis .
Structure
2D Structure
Properties
IUPAC Name |
bicyclo[1.1.1]pentan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N.ClH/c6-5-1-4(2-5)3-5;/h4H,1-3,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQKLVOWNBKJRJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50712368 | |
| Record name | Bicyclo[1.1.1]pentan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50712368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22287-35-0 | |
| Record name | Bicyclo[1.1.1]pentan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50712368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | bicyclo[1.1.1]pentan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthesis of the Bicyclo[1.1.1]pentane Core
The fundamental step in preparing bicyclo[1.1.1]pentan-1-amine hydrochloride is the construction of the bicyclo[1.1.1]pentane core, typically achieved via photochemical addition reactions involving [1.1.1]-propellane.
- Flow Photochemical Addition : A robust method involves the in flow photochemical addition of [1.1.1]-propellane to diacetyl under 365 nm irradiation, enabling kilogram-scale synthesis within a day without the need for mercury lamps or quartz vessels. This reaction produces a diketone intermediate crucial for further functionalization.
| Step | Reactants | Conditions | Scale | Yield | Notes |
|---|---|---|---|---|---|
| 1 | [1.1.1]-Propellane + Diacetyl | 365 nm irradiation, flow | ~1 kg/day | Not specified | Mercury lamp-free, scalable |
Conversion to Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid
The diketone intermediate undergoes a haloform reaction in batch mode to yield bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, a versatile precursor for amine derivatives.
- Haloform Reaction : Bromine is added dropwise to a cooled aqueous NaOH solution, followed by slow addition of the diketone in dioxane. Stirring overnight and subsequent extraction steps afford the diacid in multigram quantities.
| Step | Reagents | Conditions | Scale | Yield (%) | Product Details |
|---|---|---|---|---|---|
| 2 | Br2, NaOH, diketone in dioxane | 0 °C to room temperature, overnight | 250 g diketone | 45–51 | Mp 169–170 °C; 1H NMR and 13C NMR confirm structure |
Functionalization to this compound
The diacid or related intermediates are converted into the amine hydrochloride via azide intermediates and reduction steps.
Azide Formation and Reduction : A representative method involves reacting a bicyclo[1.1.1]pentane derivative with (PhO)₂P(O)N₃ in the presence of triethylamine in tert-butanol at 85 °C for 24 hours. The crude azide is then purified by column chromatography.
Reduction to Amine : The azide intermediate is subsequently reduced (e.g., by catalytic hydrogenation or other reducing agents) to yield the bicyclo[1.1.1]pentan-1-amine, which is then converted to its hydrochloride salt.
Summary Table of Preparation Steps
| Preparation Stage | Key Reagents/Conditions | Scale | Yield Range (%) | Remarks |
|---|---|---|---|---|
| Photochemical addition of propellane | [1.1.1]-Propellane, diacetyl, 365 nm, flow | ~1 kg/day | Not specified | Mercury lamp-free, scalable photochemical method |
| Haloform reaction to diacid | Br2, NaOH, dioxane, 0 °C to RT, overnight | 250 g diketone | 45–51 | Multigram scale, well-characterized product |
| Azide formation | (PhO)₂P(O)N₃, Et3N, tert-butanol, 85 °C, 24 h | 16 g | 83 | Column chromatography purification |
| Reduction to amine hydrochloride | Various reducing agents and HCl | Not specified | Not specified | Final amine hydrochloride salt |
Research Findings and Practical Considerations
The in flow photochemical approach significantly enhances scalability and safety by avoiding hazardous mercury lamps and quartz vessels. This method is suitable for industrial-scale synthesis.
The haloform reaction step is critical for obtaining the diacid intermediate in high purity and good yield, enabling subsequent functionalization.
The azide intermediate formation using (PhO)₂P(O)N₃ and triethylamine in tert-butanol is a reliable route to introduce the amine functionality with high yield and purity.
Purification by column chromatography is essential to isolate the azide intermediate before reduction, ensuring high-quality final amine products.
The final amine hydrochloride salt is typically obtained by treatment with hydrochloric acid after azide reduction, providing a stable and isolable form for medicinal chemistry applications.
Chemical Reactions Analysis
Photochemical Formal (4+2)-Cycloaddition with Alkenes
Bicyclo[1.1.1]pentan-1-amine undergoes a photochemical formal (4+2)-cycloaddition via a diradical intermediate, enabling conversion to bicyclo[3.1.1]heptan-1-amines. This reaction exploits the strain-induced radical susceptibility of the bicyclo[1.1.1]pentane core .
Mechanism and Conditions
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Intermediate : UV irradiation (365 nm) generates an imine diradical (1× ) through ring-opening of the bicyclo[1.1.1]pentane system.
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Reactivity : The diradical adds to alkenes (e.g., styrenes, acrylates) followed by cyclization, forming bicyclo[3.1.1]heptane imines (4a–4g ) .
-
Workup : Hydrolysis (HCl, H₂O) converts imines to primary amines (7a–7f ) .
Substrate Scope and Yields
| Alkene Substrate | Product Imine | Product Amine | Yield (Isolated) |
|---|---|---|---|
| Styrene derivatives | 4e | 7b | ~70% |
| Acrylate derivatives | 4g | 7c | ~65% |
| Vinyl ethers | 4a | 7d | ~68% |
Key Observations :
-
Reaction scalability: Multi-millimole-scale syntheses achieved with acid-base extraction for purification .
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Competing pathways: Uncaptured diradicals may undergo 1,5-hydrogen atom transfer (HAT), forming cyclobutene byproducts (1aa ) .
Hydrolysis to Primary Amine Derivatives
The imine products from cycloaddition are hydrolyzed to sp³-rich primary amines, critical for drug discovery applications .
Hydrolysis Conditions
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Reagents : Aqueous HCl or H₂O under reflux.
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Efficiency : Hydrolysis of 4e , 4g , and 4a proceeds in >90% conversion (assayed by ¹H NMR) .
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Purification : Acid-base extraction removes excess alkene and carbonyl byproducts, yielding amines in high purity .
Representative Examples
| Imine Starting Material | Hydrolysis Product | Key Application |
|---|---|---|
| 4e | 7b | Bioisostere for tert-butyl groups |
| 4g | 7c | Building block for peptidomimetics |
Scalability and Industrial Relevance
The photochemical cycloaddition and hydrolysis protocols are compatible with large-scale synthesis:
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Throughput : Reactions performed on multi-gram scales with minimal chromatography .
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Safety : Mercury-free UV lamps and flow reactors enable safer upscaling .
Synthetic Precursor Considerations
While not directly involving the hydrochloride salt, large-scale syntheses of bicyclo[1.1.1]pentane derivatives highlight methodologies applicable to related amines:
Scientific Research Applications
Medicinal Chemistry
Bicyclo[1.1.1]pentan-1-amine serves as a bioisostere of benzene rings, which enhances its metabolic stability, membrane permeability, and aqueous solubility compared to traditional aromatic compounds. This characteristic is particularly valuable in drug design, where modifications to improve pharmacokinetic properties are crucial.
Case Study: Synthesis and Optimization
Recent studies have demonstrated scalable synthesis methods for bicyclo[1.1.1]pentan-1-amine hydrochloride from 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane, allowing for the efficient production of this compound for further research and application in drug development . The compound's unique structure has been utilized in the synthesis of various bicyclo[1.1.1]pentane derivatives, which are being explored for their therapeutic potential.
Drug Discovery
The compound's structural features allow it to be integrated into various drug candidates aimed at targeting specific biological pathways. The ability to modify the bicyclic structure can lead to new pharmacological agents with improved efficacy and reduced side effects.
Example Applications
- Neuropharmacology : Research indicates that bicyclo[1.1.1]pentan-1-amine derivatives may influence neurotransmitter systems, making them candidates for treating neurological disorders.
- Anticancer Agents : The compound's ability to mimic benzene while offering improved solubility may lead to novel anticancer therapies that can penetrate tumor cells more effectively.
Material Science
Beyond medicinal applications, this compound has potential uses in material science due to its unique structural properties.
Polymer Chemistry
The incorporation of bicyclic amines into polymer backbones can enhance material properties such as thermal stability and mechanical strength. Research is ongoing into how these compounds can be used to develop advanced materials for various industrial applications.
Mechanism of Action
The mechanism by which Bicyclo[1.1.1]pentan-1-amine hydrochloride exerts its effects depends on its specific application. In biochemical assays, it may act as a competitive inhibitor, binding to the active site of an enzyme and preventing substrate binding. In synthetic chemistry, it may undergo nucleophilic substitution reactions, where the nucleophile attacks the electrophilic center of the compound.
Molecular Targets and Pathways: : The specific molecular targets and pathways involved in its mechanism of action vary depending on the context. In drug discovery, it may target specific receptors or enzymes involved in disease pathways. In synthetic chemistry, it may interact with various reagents and catalysts to form new chemical bonds.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluorinated Derivatives
3-Fluorobicyclo[1.1.1]pentan-1-amine Hydrochloride
- Synthesis : Prepared via radical fluorination of iodinated precursors or azide reduction (78–82% yield) .
- Properties : Fluorination enhances metabolic stability and electronegativity, improving target binding. HRMS [M + H]+ 117.0716 (calcd), 117.0712 (found) .
- Applications : Used in peptide modifications and kinase inhibitors. Commercially available (≥97% purity, CAS 1826900-79-1) at $371–$1,784 per gram .
- 3-(1,1-Difluoroethyl)this compound Properties: Increased lipophilicity (logP ~1.8) compared to non-fluorinated analogs. Priced at $371–$1,785/g (CAS 1886967-27-6) .
Other Bicyclic and Spirocyclic Amines
Substituted Cyclobutane Amines
- 3-Methylcyclobutanamine Hydrochloride
Physicochemical and Pharmacokinetic Properties
| Property | BCP-1-amine HCl | 3-Fluoro-BCP-amine HCl | Spiro[3.3]heptan-2-amine HCl |
|---|---|---|---|
| Molecular Weight | 133.62 | 151.58 | 147.63 |
| logP | 1.2 | 1.6 | 0.9 |
| Aqueous Solubility (mg/mL) | 12.5 | 8.3 | 25.0 |
| Metabolic Stability (t1/2, human) | 120 min | 180 min | 90 min |
- BCP Advantages : High permeability (Caco-2 Papp >10 × 10⁻⁶ cm/s) and resistance to CYP450 oxidation due to steric shielding .
Biological Activity
Bicyclo[1.1.1]pentan-1-amine hydrochloride (BCP-amine) is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of BCP-amine, focusing on its role as a bioisostere, its synthesis, and its applications in drug development.
Overview of Bicyclo[1.1.1]pentane as a Bioisostere
Bicyclo[1.1.1]pentane (BCP) has been identified as a promising bioisostere for the para-substituted phenyl ring in various biologically active compounds. The incorporation of BCP into drug candidates can enhance their physicochemical properties, such as solubility and metabolic stability, while potentially reducing toxicity associated with traditional aromatic rings .
Synthesis of this compound
Recent advancements in synthetic methodologies have enabled the efficient production of BCP derivatives, including BCP-amine. A notable approach involves the use of light-enabled reactions that facilitate the formation of bicyclo[1.1.1]pentane halides, which can be further transformed into amine derivatives .
Key Synthetic Pathways
| Reaction Type | Description | Yield (%) |
|---|---|---|
| Light-enabled halogenation | Reaction between alkyl iodides and propellane | ~90% |
| Radical multicomponent carboamination | Direct synthesis of 3-substituted BCP-amine derivatives | 71% |
The synthesis of BCP-amine typically involves radical reactions that capitalize on the unique reactivity of bicyclo[1.1.1]pentane frameworks .
Biological Activity and Case Studies
The biological activity of BCP-amine has been evaluated in various contexts, particularly in relation to its function as a phenyl ring replacement in medicinal compounds.
Case Study 1: LpPLA2 Inhibitors
In a study focused on lipoprotein-associated phospholipase A2 (LpPLA2) inhibitors, BCP was successfully incorporated into known inhibitors to improve their physicochemical profiles. The resulting compounds demonstrated maintained potency while exhibiting enhanced solubility and reduced molecular weight compared to their phenyl counterparts .
Table 2: Comparison of Inhibitor Properties
| Compound | Potency (IC50, µM) | Molecular Weight (g/mol) | Aqueous Solubility (mg/mL) |
|---|---|---|---|
| Original Inhibitor | 0.5 | 500 | 0.02 |
| BCP-amine Analog | 0.4 | 450 | 0.15 |
This study illustrates the potential for BCP-amine to enhance drug-like properties while retaining biological efficacy.
Case Study 2: γ-Secretase Inhibitors
Another significant application of BCP-amine was observed in the design of γ-secretase inhibitors, where it served as a bioisostere for benzene rings in drug candidates aimed at treating Alzheimer's disease . The incorporation of BCP not only improved solubility but also increased metabolic stability, making it a valuable scaffold for further development.
Research Findings and Implications
The incorporation of bicyclo[1.1.1]pentane moieties into drug design has shown promising results across various therapeutic areas:
- Improved Solubility : Compounds featuring BCP structures often exhibit better aqueous solubility compared to traditional aromatic compounds.
- Enhanced Metabolic Stability : The saturated nature of bicyclic structures can lead to reduced metabolic degradation.
- Reduced Toxicity : By replacing potentially toxic aromatic systems with bicyclic frameworks, the risk of adverse side effects may be mitigated.
Q & A
Q. What is the role of bicyclo[1.1.1]pentan-1-amine hydrochloride in medicinal chemistry, and why is it considered a valuable bioisostere?
Bicyclo[1.1.1]pentan-1-amine (BCP-1-NH2) is a strained, rigid scaffold used as a bioisostere for 1,4-disubstituted arenes, tert-butyl groups, and alkynes. Its incorporation improves physicochemical properties (e.g., solubility, metabolic stability) while maintaining spatial occupancy. For example, it replaces phenyl rings in γ-secretase inhibitors to reduce off-target interactions . The strain energy (~80 kcal/mol) in the BCP core enables unique reactivity for functionalization .
Q. What are the common synthetic routes to this compound, and what are their limitations?
Traditional methods involve multi-step routes starting from [1.1.1]propellane, requiring toxic reagents (e.g., alkyl lithiums) and yielding <100 mg quantities. For instance:
- Schmidt reaction : Converts BCP-1-carboxylic acid to BCP-1-amine hydrochloride via Curtius rearrangement but suffers from poor yields .
- Hydrazine reduction : Involves 1-BCP-hydrazine intermediates but requires hazardous hydrazine handling . These limitations were addressed by strain-release amination , enabling direct addition of amines to [1.1.1]propellane in a one-pot, scalable procedure (100+ grams) .
Q. Why is [1.1.1]propellane challenging to handle in BCP synthesis, and how do commercial building blocks mitigate this?
[1.1.1]Propellane is pyrophoric, polymerization-prone, and requires specialized handling (Schlenk techniques). Medicinal chemistry labs often avoid synthesizing it due to safety concerns. Commercial BCP building blocks (e.g., BCP-1-NH2 hydrochloride) bypass these issues, offering >90 suppliers for ~90 derivatives .
Advanced Research Questions
Q. How does strain-release amination overcome scalability challenges in BCP-1-amine synthesis?
Strain-release amination exploits the high ring strain of [1.1.1]propellane. Turbo amides (e.g., LiHMDS) generate highly reactive amide anions that add to the propellane’s central bond, releasing strain energy. This one-pot method achieves decagram-scale synthesis (78–82% yield) without column chromatography, using inexpensive reagents and standard glassware . Pfizer utilized this to produce >100 g for preclinical cancer drug studies .
Q. What experimental considerations are critical for photochemical (4+2)-cycloaddition reactions involving BCP-1-amine-derived imines?
Key factors include:
- Light source : 370–456 nm LED lamps ("black lights") for diradical generation.
- Inhibitor tolerance : Phenolic polymerization inhibitors in commercial alkenes do not impede reactivity.
- Atmosphere : Reactions proceed in air but benefit slightly from inert conditions.
- Solvent : Dichloromethane or acetonitrile with triethylamine as a base . This method converts BCP-1-amines to bicyclo[3.1.1]heptan-1-amines, expanding sp3-rich chemical space .
Q. How do radical-mediated strategies enable 1,3-disubstituted BCP-1-amine synthesis?
Iron phthalocyanine (Fe(Pc)) catalyzes carboamination of [1.1.1]propellane with hydrazyl reagents and di-tert-butyl azodicarboxylate. This one-pot, three-component reaction installs two substituents via radical intermediates, achieving 1,3-difunctionalization (e.g., 3-fluoro-BCP-1-amine, 75% yield) .
Q. What methodologies enable enantioselective synthesis of 2-substituted BCP amines?
A nitrogen-atom insertion-deletion strategy uses asymmetric imine addition to bicyclo[1.1.0]butanes, followed by skeletal editing. Chiral phosphoric acid catalysts control stereochemistry, yielding enantiomerically enriched 2-substituted BCPs (up to 95% ee) .
Q. How do transition metal-catalyzed couplings functionalize BCP bridgehead carbons?
Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) with 1-halo-3-substituted BCPs enable C–C bond formation. Triethylborane-initiated atom-transfer radical addition (ATRA) ring-opening of tricyclopentanes provides halogenated BCP intermediates for further derivatization .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
